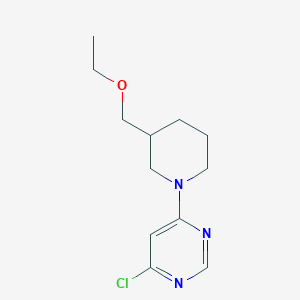4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine
CAS No.: 2098014-17-4
Cat. No.: VC3196135
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.74 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2098014-17-4 |
|---|---|
| Molecular Formula | C12H18ClN3O |
| Molecular Weight | 255.74 g/mol |
| IUPAC Name | 4-chloro-6-[3-(ethoxymethyl)piperidin-1-yl]pyrimidine |
| Standard InChI | InChI=1S/C12H18ClN3O/c1-2-17-8-10-4-3-5-16(7-10)12-6-11(13)14-9-15-12/h6,9-10H,2-5,7-8H2,1H3 |
| Standard InChI Key | ZDNTXYWPHFDOIK-UHFFFAOYSA-N |
| SMILES | CCOCC1CCCN(C1)C2=CC(=NC=N2)Cl |
| Canonical SMILES | CCOCC1CCCN(C1)C2=CC(=NC=N2)Cl |
Introduction
Physical and Chemical Properties
Based on analysis of related compounds and computational predictions, the following table presents the estimated physical and chemical properties of 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine:
Similar compounds like 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine have a molecular weight of 241.72 g/mol and characteristic properties that inform our understanding of the target compound. The 4-chloropyrimidine moiety generally contributes to specific reactivity patterns, particularly susceptibility to nucleophilic aromatic substitution at the chlorine-bearing carbon.
Synthesis and Preparation Methods
The synthesis of 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine can be approached through several synthetic routes based on established methodologies for similar compounds:
Nucleophilic Aromatic Substitution
The most direct approach likely involves nucleophilic aromatic substitution of a 4,6-dichloropyrimidine with 3-(ethoxymethyl)piperidine. This reaction typically proceeds under mild to moderate conditions:
-
A solution of 4,6-dichloropyrimidine in an appropriate solvent (e.g., THF, acetonitrile)
-
Addition of 3-(ethoxymethyl)piperidine, typically in slight excess
-
Addition of a base (e.g., triethylamine, potassium carbonate) to neutralize the generated HCl
-
Reaction at temperatures ranging from room temperature to reflux
-
Purification via chromatography or recrystallization
This approach is analogous to synthetic methods used for related compounds like 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine.
Functional Group Modification
An alternative approach might involve:
-
Synthesis of 4-Chloro-6-(piperidin-3-yl)pyrimidine as an intermediate
-
Functionalization of the piperidine 3-position with an ethoxymethyl group through alkylation
The preparation of 3-(ethoxymethyl)piperidine itself likely involves reduction of the corresponding ester or amide, or direct alkylation of 3-hydroxymethylpiperidine with an appropriate ethylating agent.
Biological Activity and Applications
Research Applications
The compound may have applications as:
-
A chemical building block for medicinal chemistry
-
A research tool for investigating structure-activity relationships
-
An intermediate in the synthesis of more complex molecules
-
A potential probe for studying biological systems
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine requires examination of the contributions of each structural component:
Pyrimidine Core
The pyrimidine ring serves as a common scaffold in many biologically active compounds. Its nitrogen atoms can participate in hydrogen bonding with biological targets, and the aromatic nature provides planarity and specific electronic distribution.
Chlorine Substituent
The chlorine at position 4:
-
Acts as a hydrogen bond acceptor
-
Increases lipophilicity
-
Provides a reactive site for further modifications
-
May contribute to specific binding interactions through halogen bonding
Piperidinyl Group
The piperidinyl substituent:
-
Introduces a basic nitrogen center
-
Provides conformational flexibility
-
Creates a three-dimensional extension from the planar pyrimidine
-
Allows for additional binding interactions
Ethoxymethyl Substituent
The ethoxymethyl group at position 3 of the piperidine:
-
Increases lipophilicity
-
Provides additional hydrogen bond acceptor capability
-
Creates an extended binding surface
-
May influence the conformation of the piperidine ring
Comparison with 4-Chloro-6-[4-(methoxymethyl)piperidin-1-yl]pyrimidine suggests that the position of the alkoxymethyl group (3- versus 4-) and the nature of the alkoxy group (ethoxy versus methoxy) may significantly impact biological activity and selectivity.
Current Research and Future Directions
Current research involving pyrimidine derivatives with piperidinyl substituents suggests several promising directions for investigation of 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine:
Medicinal Chemistry Applications
The compound may serve as a valuable scaffold for developing:
-
Novel kinase inhibitors for cancer treatment
-
Anti-inflammatory agents
-
Central nervous system (CNS) active compounds
-
Antimicrobial agents
The patent literature suggests that hydrazine compounds containing similar structural motifs have been investigated as blood coagulation factor Xa inhibitors , indicating potential cardiovascular applications for related molecules.
Synthetic Methodology Development
The synthesis and functionalization of 4-Chloro-6-(3-(ethoxymethyl)piperidin-1-yl)pyrimidine presents opportunities for:
-
Development of selective functionalization methods
-
Exploration of green chemistry approaches to its synthesis
-
Investigation of novel catalytic systems for its preparation
-
Application of flow chemistry for efficient scaling
Material Science Applications
Pyrimidine derivatives sometimes find applications in:
-
Development of novel polymers
-
Creation of supramolecular assemblies
-
Design of specialized materials with unique properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume